molecular formula C11H14S2 B14612596 2-(Cyclohepta-1,3,6-trien-1-yl)-1,3-dithiane CAS No. 60380-39-4

2-(Cyclohepta-1,3,6-trien-1-yl)-1,3-dithiane

Cat. No.: B14612596
CAS No.: 60380-39-4
M. Wt: 210.4 g/mol
InChI Key: PISNRGBTUYISAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclohepta-1,3,6-trien-1-yl)-1,3-dithiane is an organic compound characterized by a seven-membered ring fused with a dithiane moiety

Preparation Methods

The synthesis of 2-(Cyclohepta-1,3,6-trien-1-yl)-1,3-dithiane typically involves the reaction of cyclohepta-1,3,6-triene with 1,3-dithiane under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to deprotonate the dithiane and facilitate the nucleophilic attack on the cyclohepta-1,3,6-triene. The reaction is conducted in an inert atmosphere to prevent oxidation and other side reactions.

Chemical Reactions Analysis

2-(Cyclohepta-1,3,6-trien-1-yl)-1,3-dithiane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding thiol.

Scientific Research Applications

2-(Cyclohepta-1,3,6-trien-1-yl)-1,3-dithiane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a precursor for drug development.

    Industry: The compound is investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Cyclohepta-1,3,6-trien-1-yl)-1,3-dithiane involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent interactions.

Comparison with Similar Compounds

2-(Cyclohepta-1,3,6-trien-1-yl)-1,3-dithiane can be compared with other similar compounds, such as:

    Cyclohepta-1,3,6-triene: This compound shares the cycloheptatriene ring but lacks the dithiane moiety, resulting in different chemical properties and reactivity.

    1,3-Dithiane: This compound contains the dithiane moiety but lacks the cycloheptatriene ring, leading to different applications and reactivity.

    Cyclohepta-1,3,6-trien-1-yl derivatives: These compounds have various substituents on the cycloheptatriene ring, which can significantly alter their chemical and biological properties.

Properties

CAS No.

60380-39-4

Molecular Formula

C11H14S2

Molecular Weight

210.4 g/mol

IUPAC Name

2-cyclohepta-1,3,6-trien-1-yl-1,3-dithiane

InChI

InChI=1S/C11H14S2/c1-2-4-7-10(6-3-1)11-12-8-5-9-13-11/h1,3-4,6-7,11H,2,5,8-9H2

InChI Key

PISNRGBTUYISAD-UHFFFAOYSA-N

Canonical SMILES

C1CSC(SC1)C2=CC=CCC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.